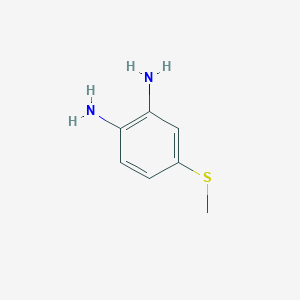

4-(Methylthio)benzene-1,2-diamine

Description

Contextualization within Aromatic Diamine Chemistry

Aromatic diamines, in general, are crucial building blocks in the synthesis of polymers, dyes, and pharmaceuticals. The ortho-disposed amino groups in benzene-1,2-diamines, also known as o-phenylenediamines, provide a unique platform for the construction of heterocyclic systems. nih.gov These diamines can undergo condensation reactions with a variety of compounds, leading to the formation of valuable heterocyclic structures such as benzimidazoles and quinoxalines. The nature of the substituent on the benzene (B151609) ring significantly influences the physical and chemical properties of the resulting diamine and its derivatives.

Importance of Thioether Functionality in Aromatic Systems

The presence of a thioether (-S-R) group, in this case, a methylthio (-S-CH3) group, on an aromatic ring introduces specific electronic and steric effects. The sulfur atom in a thioether is more polarizable than oxygen in an ether, which can influence the reactivity of the aromatic system. masterorganicchemistry.com Thioethers are integral to many pharmaceutical compounds and can be synthetically manipulated, for instance, through oxidation to sulfoxides and sulfones. masterorganicchemistry.comacsgcipr.org The synthesis of thioethers is a common operation in the pharmaceutical industry, often achieved through nucleophilic substitution or metal-catalyzed reactions. acsgcipr.orgtaylorandfrancis.com

Overview of Research Trajectories for Substituted Benzene-1,2-diamines

Research on substituted benzene-1,2-diamines is diverse and expanding. One major area of investigation is their use as precursors in the synthesis of complex heterocyclic molecules with potential biological activity. nih.gov For example, derivatives of these diamines have been explored for their potential as inhibitors of enzymes like inducible nitric oxide synthase (iNOS), which is implicated in inflammatory disorders. nih.gov Furthermore, the electronic properties of substituted benzene-1,2-diamines make them candidates for applications in materials science, including the development of organic electronics. ontosight.ai The asymmetric synthesis of chiral 1,2-diamines is another active research area, as these compounds are valuable as chiral ligands and organocatalysts. rsc.org

Chemical and Physical Properties of 4-(Methylthio)benzene-1,2-diamine

The compound this compound is a solid at room temperature and is characterized by the following properties:

| Property | Value |

| CAS Number | 67469-02-7 |

| Molecular Formula | C₇H₁₀N₂S |

| Molecular Weight | 154.24 g/mol |

| Physical Form | Solid |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.compharmaffiliates.comsigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound typically involves a multi-step process. ontosight.ai A common synthetic route starts with the nitration of a suitable aromatic precursor, followed by reduction of the nitro groups to amines and subsequent introduction of the methylthio group. ontosight.ai

The reactivity of this compound is largely dictated by its functional groups:

Amino Groups: The two adjacent amino groups are nucleophilic and can participate in a variety of reactions, most notably condensation reactions with dicarbonyl compounds to form heterocyclic rings like benzimidazoles and quinoxalines. They can also undergo acylation, sulfonation, and alkylation. mdpi.com

Methylthio Group: The methylthio group is an electron-donating group due to the polarizability of the sulfur atom. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which alters the electronic properties of the molecule.

Research Applications

This compound serves as a versatile intermediate in several areas of chemical research:

Heterocyclic Synthesis: It is a key building block for the synthesis of various heterocyclic compounds. pharmaffiliates.com For instance, it is an intermediate in the synthesis of metabolites of Albendazole (B1665689), a broad-spectrum anthelmintic. chemicalbook.com

Medicinal Chemistry: Derivatives of this compound have been investigated for their potential biological activities. The unique structure of the compound makes it a candidate for drug design and development. ontosight.ai Research has indicated that some derivatives exhibit cytotoxic activity against cancer cell lines.

Materials Science: The electronic properties imparted by the combination of the diamine and methylthio functionalities make this compound and its derivatives of interest in the field of materials science, particularly for applications in organic electronics. ontosight.ai

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methylsulfanylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWXTRRBUDFFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivative Chemistry of 4 Methylthio Benzene 1,2 Diamine

Reactions Involving the Diamine Functional Group

4-(Methylthio)benzene-1,2-diamine is a versatile building block in organic synthesis, primarily due to the reactivity of its vicinal amino groups. These functional groups can readily participate in a variety of reactions, leading to the formation of a diverse range of derivatives. The electron-donating nature of the methylthio group can influence the reactivity of the diamine system.

Condensation Reactions with Carbonyl Compounds

The condensation of the diamine functional group of this compound with various carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation that gives rise to a wide array of acyclic and cyclic structures.

Formation of Schiff Bases and Imines

The reaction of this compound with one equivalent of an aldehyde or a ketone, typically under reflux in a suitable solvent like ethanol (B145695) or methanol (B129727), leads to the formation of mono-Schiff bases or imines. The reaction involves the nucleophilic attack of one of the amino groups on the carbonyl carbon, followed by dehydration. While specific studies on the synthesis of Schiff bases directly from this compound are not extensively detailed in the searched literature, the general reactivity of o-phenylenediamines suggests that this reaction proceeds readily.

In a related context, Schiff bases have been synthesized from 4-(methylthio)benzaldehyde (B43086) and various amines. For instance, the reaction of 4-(methylthio)benzaldehyde with 2-amino-6-methylpyrimidin-4-ol in methanol yields the corresponding Schiff base. nih.gov This highlights the general reactivity of the methylthio-substituted benzene (B151609) ring system in forming imine linkages. The characterization of such compounds typically involves spectroscopic methods like FT-IR, ¹H NMR, and mass spectrometry. nih.gov

Cyclocondensation to Heterocyclic Systems

The reaction of this compound with dicarbonyl compounds or their equivalents is a powerful method for the synthesis of various heterocyclic systems. The two adjacent amino groups allow for the formation of fused five-, six-, or seven-membered rings.

Benzimidazole (B57391) Formation

The synthesis of benzimidazoles is a hallmark reaction of o-phenylenediamines. The reaction of this compound with aldehydes or carboxylic acids and their derivatives leads to the formation of 6-(methylthio)-1H-benzo[d]imidazoles. The general mechanism involves the initial formation of a Schiff base with one of the amino groups, followed by an intramolecular cyclization and subsequent aromatization via dehydration or oxidation. nih.gov

Various catalytic systems and reaction conditions have been developed for the synthesis of benzimidazoles from o-phenylenediamines. nih.gov For example, the condensation of o-phenylenediamines with aldehydes can be carried out under solvent-free conditions at elevated temperatures or in the presence of catalysts like nanoparticles of ZnO. asianpubs.org A one-pot synthesis of 2-substituted benzimidazoles can be achieved by reacting o-phenylenediamines with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) under mild heating. asianpubs.org

While specific examples detailing the synthesis of 6-(methylthio)benzimidazoles from this compound are not extensively documented in the provided search results, the reaction of 4-methyl-o-phenylenediamine with oxalic acid in the presence of ammonium chloride has been reported to yield the corresponding benzimidazole derivative. ktu.edu This suggests that similar conditions could be applied for the synthesis of 6-(methylthio)benzimidazoles.

Table 1: Synthesis of Benzimidazole Derivatives from o-Phenylenediamines

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-Phenylenediamine (B120857) | p-Tolualdehyde | None (70 °C) | 2-p-Tolyl-1H-benzo[d]imidazole | - | asianpubs.org |

| o-Phenylenediamine | 4-Chlorobenzaldehyde | tert-Butyl nitrite (B80452) / THF | 2-(4-Chlorophenyl)benzimidazole | 80 | asianpubs.org |

| 4-Methyl-1,2-phenylenediamine | Formic acid | ZnO nanoparticles (70 °C) | 5-Methyl-1H-benzimidazole | 94 | asianpubs.org |

| 4-Methyl-o-phenylenediamine | Oxalic acid | NH₄Cl / Ethanol (Microwave) | (5-Methyl-1H-benzo[d]imidazol-2-yl)(4-methyl-1H-benzo[d]imidazol-2-yl)methanone | 79 | ktu.edu |

Quinoxaline (B1680401) Synthesis

Quinoxalines are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines. The reaction of this compound with α-dicarbonyl compounds, such as benzil (B1666583) (1,2-diphenylethane-1,2-dione) or glyoxal, results in the formation of 6-(methylthio)quinoxalines. This condensation reaction typically proceeds under acidic or neutral conditions and often provides high yields of the desired product. The reaction involves a double condensation between the two amino groups of the diamine and the two carbonyl groups of the dicarbonyl compound.

The development of efficient and environmentally friendly methods for quinoxaline synthesis is an active area of research. These methods often involve the use of various catalysts to improve reaction rates and yields.

Triazepine and Related Annulated Heterocycle Derivatization

The synthesis of seven-membered heterocyclic rings, such as diazepines and triazepines, from o-phenylenediamines has also been explored. The reaction of o-phenylenediamines with appropriate precursors can lead to the formation of benzodiazepines and their derivatives. nih.gov For instance, the reaction of ketimine intermediates with aldehydes in the presence of Keggin-type heteropolyacids has been shown to be an efficient method for the synthesis of 1,5-benzodiazepine derivatives. nih.gov

While the synthesis of triazepine derivatives directly from this compound is not explicitly detailed in the searched literature, the general reactivity of o-phenylenediamines suggests that it could serve as a precursor for such heterocycles. The synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides has been reported, involving a cascade of reactions including nitrene formation and C-N bond formation. nih.gov This indicates the possibility of constructing seven-membered rings fused to a benzene ring.

Nucleophilic Aromatic Substitution Pathways

The two amino groups of this compound are nucleophilic and can readily participate in nucleophilic aromatic substitution (SNAr) reactions. In these pathways, the diamine acts as the nucleophile, attacking electron-deficient aromatic rings that are activated by electron-withdrawing groups (such as nitro or cyano groups) and bear a suitable leaving group (typically a halide).

The reaction proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, before the leaving group is expelled and aromaticity is restored. For instance, the reaction of o-phenylenediamines with activated sulfonyl chlorides, such as benzenesulfonyl chloride derivatives, leads to the formation of N-substituted sulfonamides. mdpi.com The reaction is typically carried out in the presence of a base like pyridine (B92270) to neutralize the HCl generated. mdpi.com The regioselectivity of the substitution can be influenced by the steric and electronic environment of the two non-equivalent amino groups in this compound.

Mechanistic studies on related systems, such as the reaction of dinitroquinazolines with amines, confirm that the reaction pathway involves the formation of intermediates and transition states whose stability is influenced by the solvent and the electronic nature of the reactants. rsc.org This highlights the general applicability of these principles to the reactions of this compound with various electrophilic aromatic compounds.

Reactions with Isothiocyanates and Related Compounds

This compound reacts with isothiocyanates (R-N=C=S) to form various heterocyclic and acyclic derivatives. The initial reaction involves the nucleophilic attack of one of the amino groups on the electrophilic carbon atom of the isothiocyanate.

When one equivalent of an isothiocyanate reacts with the diamine, the primary product is a thiourea (B124793) derivative. For example, the reaction of 1,2-phenylenediamine with 1-naphthyl isothiocyanate in dichloromethane (B109758) results in the formation of 1-(2-aminophenyl)-3-(naphthalen-1-yl)thiourea. analis.com.my A similar reaction with this compound would yield the corresponding N-(2-amino-4-(methylthio)phenyl)-N'-aryl/alkyl thiourea. These reactions are typically performed under reflux in a suitable solvent like dichloromethane. analis.com.my

If the reaction is followed by an intramolecular cyclization, often promoted by heat or a catalyst, a benzimidazole-2-thione can be formed. Alternatively, these thiourea derivatives can be valuable intermediates for synthesizing more complex molecules, such as triazole-thiols, after several synthetic steps. rsc.org The synthesis of bis-acyl-thiourea derivatives from the related 4-nitrobenzene-1,2-diamine has also been reported, showcasing the ability of both amino groups to react under certain conditions. nih.govmdpi.comresearchgate.net

Table 1: Synthesis of Thiourea Derivatives from Phenylenediamines and Isothiocyanates

| Diamine Reactant | Isothiocyanate Reactant | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 1,2-Phenylenediamine | 1-Naphthyl isothiocyanate | 1-(2-aminophenyl)-3-(naphthalen-1-yl)thiourea | Dichloromethane (DCM), reflux, 23 hours | analis.com.my |

| 4-Nitrobenzene-1,2-diamine | Acyl isothiocyanates | Bis-acyl-thiourea derivatives | Multi-step synthesis | nih.govmdpi.com |

Transformations Involving the Methylthio Moiety

The methylthio (-SCH₃) group is a key functional feature of the molecule, and its sulfur atom can undergo various chemical transformations, most notably oxidation.

Oxidation Reactions of the Thioether Group

The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to form a sulfoxide (B87167) (-SOCH₃) and subsequently a sulfone (-SO₂CH₃). This transformation significantly alters the electronic properties of the molecule, as the electron-donating methylthio group is converted into the strongly electron-withdrawing methylsulfinyl and methylsulfonyl groups.

Common oxidizing agents for this conversion include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium peroxymonosulfate (B1194676) (Oxone). organic-chemistry.orgresearchgate.net The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. The use of one equivalent of the oxidant under mild conditions typically favors the formation of the sulfoxide, 4-(methylsulfinyl)benzene-1,2-diamine. The use of excess oxidant and/or harsher conditions leads to the fully oxidized product, 4-(methylsulfonyl)benzene-1,2-diamine. organic-chemistry.orgresearchgate.net This sulfone is a known compound and is commercially available, indicating the robustness of this oxidation process. scbt.comapolloscientific.co.ukbldpharm.com

The oxidation of thioethers is a common strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate. nih.govchemrxiv.org

Table 2: Oxidation Products of this compound

| Product Name | Chemical Formula | Molecular Weight (g/mol) | Oxidizing Agent Example | Reference |

|---|---|---|---|---|

| 4-(Methylsulfinyl)benzene-1,2-diamine | C₇H₁₀N₂OS | 170.23 | m-CPBA (1 equiv.) | researchgate.net |

| 4-(Methylsulfonyl)benzene-1,2-diamine | C₇H₁₀N₂O₂S | 186.23 | m-CPBA (>2 equiv.) | organic-chemistry.orgscbt.com |

Cleavage or Modification of the Methylthio Linkage

The carbon-sulfur bond in the methylthio group can be cleaved under specific reductive conditions, a process known as desulfurization. A common reagent used for the hydrogenolysis of thioethers is Raney Nickel (Ra-Ni). organic-chemistry.org This reaction effectively replaces the methylthio group with a hydrogen atom, which would convert a derivative of this compound into the corresponding aniline (B41778) derivative.

Other methods for the reductive cleavage of C-S bonds include catalytic systems under ligandless conditions. organic-chemistry.org Additionally, desulfurization of thiols can be achieved using a triphenylphosphine/diiodoethane system to facilitate nucleophilic substitution at the carbon atom. cas.cn While less common, specific methods for the demethylation of aryl methyl ethers using thiolates have been developed, suggesting that the S-CH₃ bond could potentially be targeted for modification to an S-H bond under specific conditions. nih.gov The desulfurization of related 4-aminothiophenols has also been studied under thermolytic conditions. canada.ca These methods showcase the potential for chemically removing or modifying the thioether linkage, thereby providing a pathway to different structural analogues.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. This compound is an excellent substrate for several types of MCRs, primarily due to its vicinal diamine functionality.

One of the most common applications is in the synthesis of quinoxalines. The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (an α-diketone) is the classical route to quinoxalines. This can be adapted into an MCR format where the dicarbonyl compound is generated in situ, for instance, from the oxidation of styrenes. nih.gov

The Debus-Radziszewski imidazole (B134444) synthesis is another relevant MCR that involves a 1,2-dicarbonyl, an aldehyde, and two equivalents of ammonia (B1221849) or an amine source. wikipedia.orgresearchgate.net By using this compound as the diamine component, this reaction can be used to construct fused imidazole systems.

More advanced MCRs, like the Ugi four-component reaction (Ugi-4CR), combine an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. organic-chemistry.orgnih.gov As an amine, this compound or its derivatives could potentially serve as one of the key components, leading to the rapid assembly of complex peptide-like structures. researchgate.netresearchgate.netnih.gov Furthermore, a three-component reaction involving o-phenylenediamines, thiophenols, and aldehydes has been developed to synthesize N-thiomethyl benzimidazoles, demonstrating a direct and efficient MCR pathway for creating complex heterocyclic structures from simple precursors. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 4-(Methylthio)benzene-1,2-diamine, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methyl protons of the methylthio group.

The aromatic protons would typically appear as a complex splitting pattern in the downfield region of the spectrum due to their varied electronic environments and spin-spin coupling with neighboring protons. The protons of the two amine (-NH₂) groups would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature. The methyl (-SCH₃) protons would be expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | -NH₂ |

| Data not available | Data not available | Data not available | -SCH₃ |

Note: Experimental ¹H NMR data for this compound is not publicly available. The table illustrates the expected proton environments.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl). In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the seven carbon atoms in the molecule, unless symmetry results in equivalence.

The six carbons of the benzene (B151609) ring would resonate in the downfield region, with their specific chemical shifts influenced by the attached amino and methylthio groups. The carbon atom of the methyl group (-SCH₃) would appear at a much higher field. Spectroscopic characterization is crucial for confirming the structures of such diamines, as subtle changes in substituents can alter chemical shifts.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| Data not available | C-S (Aromatic) |

| Data not available | C-NH₂ (Aromatic) |

| Data not available | C-NH₂ (Aromatic) |

| Data not available | C-H (Aromatic) |

| Data not available | C-H (Aromatic) |

| Data not available | C-H (Aromatic) |

| Data not available | -SCH₃ |

Note: Experimental ¹³C NMR data for this compound is not publicly available. The table illustrates the expected carbon environments.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural insights by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal proton-proton couplings, helping to establish the connectivity of the aromatic protons and their positions relative to each other on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence): An HMQC (or HSQC) spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would definitively link the proton signals to their corresponding carbon signals.

Detailed 2D NMR studies would be instrumental in the unambiguous assignment of all proton and carbon signals for this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine groups, the C-H bonds of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N and C-S stretching vibrations. For a related compound, 4-(Phenylthio)benzene-1,2-diamine, the amine (-NH₂) and thioether (-S-) stretches are key identifiable features. chemicalbook.com

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Methyl (-CH₃) |

| 1650-1550 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1360-1250 | C-N stretch | Aromatic Amine |

| ~700-600 | C-S stretch | Thioether |

Note: These are typical ranges for the indicated functional groups. Specific experimental values for this compound are not publicly available.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for detecting non-polar or symmetric vibrations. For this compound, Raman spectroscopy would also be expected to show bands corresponding to the various functional groups. The C-S stretching vibration, which can sometimes be weak in the IR spectrum, may show a more intense signal in the Raman spectrum. Aromatic ring vibrations are also typically strong in Raman spectra.

A comprehensive analysis using both IR and Raman spectroscopy would provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of a molecule. By ionizing the compound and analyzing the mass-to-charge ratio (m/z) of the resulting ions, precise information about its elemental composition and structural fragments can be obtained.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, typically protonated molecules [M+H]⁺.

This technique is valuable because it usually imparts little excess energy to the molecule, keeping fragmentation to a minimum and allowing for the clear identification of the molecular ion peak. For this compound (C₇H₁₀N₂S, Molecular Weight: 154.24 g/mol ), the ESI-MS spectrum run in positive ion mode would be expected to show a prominent peak at an m/z of 155.25, corresponding to the protonated molecule [C₇H₁₁N₂S]⁺. Further fragmentation can be induced to provide structural information. While specific ESI-MS fragmentation data for this compound is not widely published, analysis of related benzimidazole (B57391) thiophene (B33073) derivatives often involves ESI-MS to confirm reaction outcomes. google.com

Hypothetical ESI-MS Data

| Ion | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 155.25 | Protonated molecular ion |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with very high precision, typically to four or more decimal places. This allows for the determination of the elemental formula of a compound, distinguishing it from other compounds that may have the same nominal mass. For derivatives of benzene-1,2-diamine, HRMS has been used to validate molecular weights with an error of less than 2 parts per million (ppm).

For this compound, the exact mass of the neutral molecule is 154.0565. HRMS analysis would be expected to measure the mass of the protonated molecule [M+H]⁺ with exceptional accuracy, confirming the elemental composition as C₇H₁₀N₂S.

Expected HRMS Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₀N₂S |

| Exact Mass (Neutral) | 154.0565 Da |

| Calculated m/z for [M+H]⁺ | 155.0637 Da |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The absorption of light promotes electrons from a ground state to an excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated systems and chromophores.

The structure of this compound contains an aromatic benzene ring, two electron-donating amino (-NH₂) groups, and an electron-donating methylthio (-SCH₃) group. These features are expected to give rise to characteristic π → π* transitions. The presence of lone pairs on the nitrogen and sulfur atoms may also allow for n → π* transitions. The UV-Vis spectrum of a related compound, (methylthio)benzene, shows a significant absorption peak around 250 nm. It is anticipated that the addition of the two amino groups in this compound would cause a bathochromic (red) shift to longer wavelengths.

While the specific UV-Vis spectrum for this compound is not detailed in available literature, analysis of similar aromatic amines and thioethers allows for a prediction of its spectral characteristics.

Anticipated UV-Vis Absorption Data

| Transition Type | Expected Wavelength Range (nm) | Associated Structural Feature |

|---|---|---|

| π → π* | 230 - 350 | Substituted benzene ring |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and crystal packing.

Single Crystal X-ray Diffraction Analysis

To perform single-crystal XRD, a high-quality, single crystal of the compound is required. For related diamine derivatives, suitable crystals have been grown from solvent mixtures such as ethanol (B145695)/water. google.com Once a crystal is mounted in an X-ray diffractometer, it is irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined.

This analysis would reveal the exact bond lengths (e.g., C-S, C-N, C-C), bond angles, and the planarity of the benzene ring. It would also show the conformation of the methylthio group relative to the ring and the intermolecular interactions, such as hydrogen bonding involving the amine groups, that govern the crystal packing. Although a specific crystal structure for this compound has not been reported in the searched literature, this method would provide the most definitive structural proof.

Illustrative Crystallographic Data Table

| Parameter | Example Data (Hypothetical) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.9 |

| b (Å) | 10.9 |

| c (Å) | 14.8 |

| β (°) | 98.6 |

| Volume (ų) | 900 |

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample (a powder). Instead of a single diffraction pattern, it produces a characteristic diffractogram showing diffraction intensity as a function of the diffraction angle (2θ). While it does not provide the detailed atomic coordinates that single-crystal XRD does, it serves as a valuable fingerprint for identifying a specific crystalline solid and its phase purity.

The PXRD pattern is unique to the crystal structure of this compound. It can be used to distinguish between different polymorphic forms (different crystal structures of the same molecule), which may have different physical properties. The experimental pattern can also be compared to a pattern calculated from single-crystal XRD data, if available, to confirm the bulk identity of the material.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly well-suited for studying the electronic properties of organic molecules like 4-(Methylthio)benzene-1,2-diamine.

Electronic Structure Elucidation

DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule. By solving the Kohn-Sham equations, one can obtain the ground-state electron density, which reveals key features of the molecule's structure and bonding. The presence of the electron-donating amino (-NH2) groups and the methylthio (-SCH3) group significantly influences the electronic landscape of the benzene (B151609) ring. DFT can quantify the extent of electron delocalization and the partial charges on each atom, offering insights into the molecule's polarity and intermolecular interactions.

The methylthio group, with its sulfur atom, introduces specific electronic effects that can be precisely characterized through DFT. The polarizability of the sulfur atom can influence the reactivity of the molecule in various chemical reactions, a factor that can be explored through computational analysis.

Molecular Orbital Analysis (HOMO/LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. nih.govaimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the amino groups, which are strong electron-donating groups. The LUMO, on the other hand, would likely be distributed over the aromatic system. A smaller HOMO-LUMO gap would suggest higher reactivity, which is consistent with the use of this compound as a reactive intermediate in the synthesis of heterocyclic compounds. DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

| Orbital | Description | Predicted Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -5.8 |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.6 |

Note: The energy values in this table are hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

DFT methods are widely used to predict various spectroscopic properties, which can be invaluable for the characterization of new or complex molecules.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, can accurately predict the 1H and 13C NMR chemical shifts. nih.govnih.gov By comparing the calculated spectra with experimental data, one can confirm the molecular structure of this compound. Discrepancies between calculated and experimental shifts can also provide insights into solvent effects or conformational dynamics.

IR Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) spectrum. nih.gov The calculated IR spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the N-H stretching of the amino groups or the C-S stretching of the methylthio group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govmdpi.com TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. This information is crucial for understanding the electronic transitions within the molecule, such as π-π* transitions within the benzene ring.

| Spectroscopic Technique | Predicted Data |

| 1H NMR | Chemical shifts for aromatic, amino, and methyl protons. |

| 13C NMR | Chemical shifts for all carbon atoms in the molecule. |

| IR | Vibrational frequencies for key functional groups (N-H, C-H, C=C, C-S). |

| UV-Vis | Wavelength of maximum absorption (λmax) corresponding to electronic transitions. |

Note: This table provides a conceptual overview of the types of data that can be generated through DFT-based spectroscopic predictions.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations could be employed to study its behavior in different solvent environments, which is crucial for understanding its reactivity in solution-phase synthesis. researchgate.net For instance, simulations could reveal how water or organic solvents interact with the amino and methylthio groups, potentially influencing reaction pathways. Furthermore, if this molecule were to be studied for its interaction with a biological target, MD simulations could provide insights into the stability of the protein-ligand complex. nih.gov

Quantum Chemical Parameters in Reactivity Prediction

DFT calculations can provide a range of quantum chemical parameters that serve as descriptors of a molecule's reactivity. mdpi.com These parameters, often referred to as conceptual DFT descriptors, can predict the most likely sites for electrophilic or nucleophilic attack.

Key reactivity descriptors include:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.

Fukui Functions (f(r)): These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com

By calculating these parameters for this compound, one could predict its regioselectivity in reactions such as condensations to form benzimidazoles. For example, the Fukui functions would likely indicate that the nitrogen atoms of the amino groups are susceptible to electrophilic attack.

Solvation Effects on Molecular Properties through Computational Models

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models can be used to account for these solvation effects. There are two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide good estimates of how a solvent affects properties like molecular geometry, electronic structure, and spectroscopic signatures. researchgate.net

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is more computationally demanding but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, studying solvation effects is important for understanding its behavior in the various solvents used in its synthesis and subsequent reactions. For example, computational models could predict how the polarity of the solvent affects the HOMO-LUMO gap or the positions of its UV-Vis absorption bands. researchgate.net

In Silico Modeling of Molecular Interactions

Computational, or in silico, modeling has become an indispensable tool in modern chemistry and drug discovery for predicting and analyzing the interactions between small molecules and biological macromolecules. In the context of this compound, while direct and extensive computational studies on the diamine itself are not widely available in published literature, significant insights can be drawn from the in silico analysis of its derivatives, particularly the benzimidazole (B57391) scaffold, which is a common product of its cyclocondensation reactions. These studies help to elucidate the potential binding modes, affinities, and the nature of intermolecular forces that govern the interaction of these compounds with various biological targets.

Derivatives of this compound have been investigated for their potential as inhibitors of various enzymes, and molecular docking studies have been instrumental in understanding their mechanism of action at a molecular level. spast.org For instance, benzimidazole derivatives are known to target a range of proteins, and the presence and position of the methylthio group can significantly influence their binding affinity and selectivity. researchgate.net

In silico studies often involve docking a library of compounds into the active site of a target protein to predict their binding orientation and affinity. The results are typically ranked based on a scoring function that estimates the free energy of binding. For example, docking studies on benzimidazole derivatives against microbial enzymes like DNA gyrase and tyrosyl-tRNA synthetase have helped in identifying potential antibacterial agents. spast.org

The following tables summarize findings from various in silico studies on benzimidazole derivatives, some of which are structurally related to compounds that could be synthesized from this compound. These tables provide a glimpse into the potential molecular interactions and biological targets of such compounds.

Table 1: Molecular Docking of Benzimidazole Derivatives Against Bacterial Protein Targets

| Compound Type | Protein Target (PDB ID) | Reference Ligand | Binding Affinity (kcal/mol) of Derivatives | Key Interacting Residues | Reference |

| Substituted Benzimidazoles | DNA Gyrase Subunit B (5L3J) | Novobiocin | -7.5 to -8.9 | Asp73, Gly77, Ile78, Pro79, Thr165 | spast.org |

| Substituted Benzimidazoles | Staphylococcus aureus Tyrosyl-tRNA Synthetase (1JIJ) | SB-239629 | -8.1 to -9.5 | Tyr34, Asp38, Gly36, His48, Asp78, Gly193, Asp195 | spast.org |

| Triazinane/Oxadiazinane Fused Benzimidazoles | Topoisomerase II (1JIJ) | - | -9.05 to -10.04 | Not specified | researchgate.net |

| Triazinane/Oxadiazinane Fused Benzimidazoles | DNA Gyrase Subunit B (1KZN) | - | Not specified | Not specified | researchgate.net |

This table is generated based on data from multiple sources. The specific derivatives in each study vary.

Table 2: In Silico Analysis of Albendazole (B1665689) and Related Compounds

| Compound | Protein Target (PDB ID) | Docking Score (GLIDE Score) | Key Hydrogen Bond Interactions | Key Hydrophobic Interactions | Reference |

| Albendazole | CviR (3QP5) | -6.89 | Trp57, Ser129 | Trp57, Tyr61, Phe62, Met84 | nih.gov |

| Albendazole | LasR (3IX3) | Not specified | Trp60, Ser127 | Tyr56, Trp60, Tyr64, Ala107 | nih.gov |

This table illustrates the types of interactions observed for albendazole, a benzimidazole with an alkylthio group, which provides a model for how related compounds might bind.

{"article":"\n# Applications of this compound in Materials Science (Non-Clinical Focus)\n\nthis compound, a versatile organic compound, has garnered significant interest in the field of materials science. Its unique structure, featuring two adjacent amino groups and a methylthio substituent on the benzene ring, makes it a valuable building block for a variety of advanced materials. This article explores its non-clinical applications, focusing on its role as a precursor in polymer synthesis and in the development of novel organic materials.\n\n## 6.1. Precursor in Polymer Synthesis\n\nThe presence of two reactive amine functionalities allows this compound to serve as a monomer in various polymerization reactions, leading to the formation of polymers with unique properties. \n\n### 6.1.1. Polymeric Materials with Integrated Sulfur and Nitrogen Moieties\n\nOne of the primary applications of this compound is in the synthesis of polybenzimidazoles (PBIs). PBIs are a class of high-performance polymers known for their exceptional thermal and chemical stability. mdpi.com The synthesis typically involves the condensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. mdpi.comresearchgate.net The incorporation of the methylthio group from the diamine monomer can influence the properties of the resulting PBI.\n\nResearch has shown that the reaction conditions for PBI synthesis, such as temperature and the choice of solvent or catalyst (like polyphosphoric acid or Eaton's reagent), are crucial for obtaining high molecular weight polymers. mdpi.comresearchgate.net While specific studies on the direct use of this compound in PBI synthesis are not extensively detailed in the provided results, the general principles of PBI chemistry suggest that the sulfur and nitrogen moieties would be integrated into the polymer backbone, potentially enhancing properties like solubility in organic solvents or altering the electronic characteristics of the material. mdpi.comkpi.ua\n\n### 6.1.2. Functional Polymers for Specific Applications\n\nThe unique structure of this compound makes it a candidate for creating functional polymers with tailored properties. The methylthio group can be oxidized to a sulfoxide (B87167) or sulfone, offering a route to modify the polymer's polarity and reactivity post-polymerization. This tunability is advantageous for developing materials for specific applications.\n\nFor instance, polymers derived from this diamine could find use in the development of specialty membranes for separations or as coatings with specific adhesive or electronic properties. The ability to modify the sulfur-containing group provides a handle to fine-tune the polymer's interaction with other molecules or surfaces.\n\n## 6.2. Development of Organic Materials\n\nBeyond polymers, this compound serves as a key intermediate in the synthesis of a range of organic materials with interesting electronic and optical properties. ontosight.ai\n\n### 6.2.1. Electronic Materials (e.g., Organic Semiconductors)\n\nThe development of organic semiconductors is a rapidly growing field, with applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). ontosight.aisigmaaldrich.com The electronic properties of organic materials are highly dependent on their molecular structure. The introduction of heteroatoms like sulfur and nitrogen can significantly influence charge transport characteristics. nih.govrsc.org\n\nDerivatives of this compound can be used to synthesize larger π-conjugated systems, which are the fundamental components of organic semiconductors. rsc.orgrsc.org The methylthio group, being electron-donating, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the resulting molecule, which is a critical factor in designing efficient semiconductor materials. nih.gov While direct examples of its use in high-performance organic semiconductors are still emerging, its structural motifs are relevant to the design of new p-type or n-type organic electronic materials. ontosight.airsc.org\n\n### 6.2.2. Optical Materials (e.g., Fluorescent Compounds)\n\nOrganic molecules with extended conjugation often exhibit fluorescence, making them suitable for applications as optical materials, such as in fluorescent probes and OLEDs. The reaction of this compound with α-keto acids can lead to the formation of fluorescent quinoxaline (B1680401) derivatives. sigmaaldrich.com This reaction is analogous to the derivatization of other phenylenediamines to create fluorescent tags for analytical purposes. sigmaaldrich.com\n\nThe photophysical properties, including absorption and emission wavelengths, of such fluorescent compounds can be tuned by modifying the substituents on the aromatic ring. nih.gov The presence of the methylthio group can influence the quantum yield and Stokes shift of the resulting fluorophore. Research into the optical properties of derivatives of this compound could lead to the development of novel dyes and pigments. nih.gov\n\n### 6.2.3. Covalent Organic Framework (COF) Monomers\n\nCovalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their high surface area, tunable porosity, and structural regularity make them promising for applications in gas storage, catalysis, and separation. mdpi.comnih.gov\n\nCOFs are typically synthesized through the condensation of multitopic monomers. nih.gov Diamines are common building blocks in the synthesis of imine-linked COFs. nih.gov this compound, with its two reactive amine groups, can potentially be used as a monomer in the synthesis of novel COFs. The synthesis of COFs can be achieved through various methods, including solvothermal, mechanochemical, and room-temperature synthesis. nih.govresearchgate.net\n\nThe incorporation of the methylthio group into the COF structure could introduce specific functionalities. For example, the sulfur atom could act as a binding site for metal ions, making the COF a candidate for applications in catalysis or sensing. mdpi.com Furthermore, the electronic properties of the COF could be modulated by the presence of the sulfur-containing group.\n\nTable of Research Findings: \n\n| Application Area | Material Type | Key Findings & Potential | Citations |\n| :--- | :--- | :--- | :--- |\n| Polymer Synthesis | Polybenzimidazoles (PBIs) | The diamine can act as a monomer to incorporate sulfur and nitrogen, potentially enhancing properties like solubility and electronic characteristics. | mdpi.comkpi.ua |\n| Organic Electronics | Organic Semiconductors | The methylthio group can modulate the HOMO/LUMO energy levels of π-conjugated systems, crucial for designing new semiconductor materials. | ontosight.ainih.govrsc.org |\n| Optical Materials | Fluorescent Compounds | Can react to form fluorescent quinoxaline derivatives, with the methylthio group influencing the photophysical properties. | nih.govsigmaaldrich.com |\n| Porous Materials | Covalent Organic Frameworks (COFs) | Can serve as a monomer, introducing sulfur functionalities for potential applications in catalysis and sensing. | mdpi.comnih.govnih.gov |\n\nTable of Mentioned Compounds: \n\n| Compound Name |\n| :--- |\n| this compound |\n| Polybenzimidazoles (PBIs) |\n| Quinoxaline derivatives |\n| Covalent Organic Frameworks (COFs) |\n| 4-Methoxy-2-nitroaniline |\n| 1,2-Diamino-4-methoxybenzene |\n| 2-(4-Fluorophenyl)-5(6)-methoxybenzimidazole |\n| 2-(4-Fluorophenyl)-5(6)-hydroxybenzimidazole |\n| 4-(Phenylthio)benzene-1,2-diamine |\n| 4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride (B599025) |\n| 1,2-Diamino-4-difluoromethoxy Benzene |\n| 1-N-[(4-Chlorophenyl)methyl]benzene-1,2-diamine |\n| 3-(Aminomethyl)-4-(methylthio)benzene-1,2-diamine |\n| N¹-{4-[2-(methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine |\n| 4-Methylbenzene-1,2-diamine |\n\n"}

Applications in Materials Science Non Clinical Focus

Role in Dye and Pigment Synthesis

Aromatic amines are fundamental building blocks in the synthesis of a vast array of synthetic dyes. 4-(Methylthio)benzene-1,2-diamine, with its two reactive amino groups, is well-suited for this purpose, acting as a precursor in the formation of chromophoric systems.

Chromophore Development

The development of color in a dye molecule is intrinsically linked to its chromophore, the part of the molecule responsible for absorbing visible light. The synthesis of azo dyes, which are characterized by the -N=N- functional group, is a primary application for aromatic amines like this compound. The process typically involves a diazotization reaction, where one of the amino groups on the diamine is converted into a highly reactive diazonium salt. This salt then undergoes a coupling reaction with another aromatic compound, known as a coupling component, to form the azo chromophore.

The presence of the methylthio (-SCH3) group on the benzene (B151609) ring of this compound plays a significant role in modulating the electronic properties of the resulting chromophore. The sulfur atom in the methylthio group possesses lone pairs of electrons that can be donated into the aromatic system through resonance. This electron-donating nature influences the energy levels of the molecular orbitals involved in the π → π* electronic transitions, which are responsible for the absorption of light and thus the color of the dye. Generally, electron-donating groups can cause a bathochromic shift, which is a shift of the absorption maximum to a longer wavelength, resulting in deeper colors. The specific position of the methylthio group relative to the amino groups can also affect the planarity and conjugation of the final dye molecule, further influencing its color and fastness properties.

Colorant Foundations

Beyond the initial chromophore formation, this compound serves as a foundational building block for more complex colorant structures. The two amino groups offer multiple reaction sites for creating a variety of dye classes, including disperse dyes which are used for coloring synthetic fibers like polyester.

Coordination Chemistry and Ligand Design

Chelation Behavior of 4-(Methylthio)benzene-1,2-diamine

This compound is anticipated to act as a bidentate chelating ligand, coordinating to a metal center through the lone pairs of electrons on the two adjacent nitrogen atoms of the amine groups. This mode of coordination forms a stable five-membered chelate ring, a common and favored arrangement in coordination chemistry. The presence of the methylthio (-SCH₃) group at the 4-position of the benzene (B151609) ring introduces an electronic perturbation to the system. The sulfur atom, through its electron-donating mesomeric effect and electron-withdrawing inductive effect, can influence the electron density on the aromatic ring and, consequently, the basicity of the amino groups. This electronic modulation can affect the stability and reactivity of the resulting metal complexes.

The chelation is analogous to that observed in related o-phenylenediamine (B120857) ligands. For instance, dioxomolybdenum(VI) complexes with o-phenylenediamine and 4-methyl-o-phenylenediamine have been synthesized, demonstrating the coordination of the diamine moiety. sid.ir In these cases, the diamine ligands were found to act as unidentate or bidentate donors depending on the reaction conditions. sid.ir

Synthesis of Metal Complexes Featuring Diamine Ligands

The synthesis of metal complexes with this compound can be achieved through the direct reaction of the diamine with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, plays a crucial role in determining the structure and composition of the final coordination compound.

A general synthetic route involves dissolving this compound in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) to it. The resulting mixture is often stirred and may require heating under reflux to facilitate the complexation reaction. Upon cooling or solvent evaporation, the metal complex precipitates out and can be collected by filtration, washed, and dried. For example, transition metal complexes of a Schiff base derived from 4-methyl-1,2-phenylenediamine were prepared by reacting the ligand with metal chlorides in a 1:1 or 2:1 molar ratio in an ethanolic solution. researchgate.net

Characterization of Coordination Compounds

The characterization of the newly synthesized metal complexes is essential to determine their structure, composition, and properties. A combination of spectroscopic and analytical techniques is typically employed.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the diamine ligand to the metal ion. The N-H stretching vibrations of the free diamine, typically observed in the region of 3300-3500 cm⁻¹, are expected to shift to lower frequencies upon complexation due to the donation of electron density from the nitrogen atoms to the metal center. Furthermore, the appearance of new bands in the far-IR region (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) bonds. For dioxomolybdenum(VI) complexes of o-phenylenediamine, sharp bands observed around 3224-3290 cm⁻¹ were attributed to the stretching vibrations of the coordinated NH₂ groups. sid.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand are expected to change upon coordination to the metal ion. The protons of the amino groups will show a downfield shift, and the aromatic protons will also be affected by the coordination. For diamagnetic complexes of a Schiff base derived from 4-methyl-1,2-phenylenediamine, the ¹H NMR spectra confirmed the coordination of the imino nitrogen and phenolic oxygen atoms to the metal ions. researchgate.net

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes can provide insights into the geometry of the coordination sphere and the nature of the metal-ligand bonding. The spectra typically show bands arising from ligand-to-metal charge transfer (LMCT) and d-d transitions for transition metal complexes.

Elemental Analysis and Molar Conductivity: Elemental analysis (C, H, N, S) is used to determine the empirical formula of the complex and to confirm the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent can help to determine whether the complex is an electrolyte or a non-electrolyte, providing information about the nature of the counter-ions.

A hypothetical data table summarizing the expected characterization data for a metal complex of this compound is presented below, based on data from analogous compounds.

| Technique | Expected Observation for [M(4-MeS-pda)₂]Cl₂ | Interpretation |

| IR (cm⁻¹) | Shift of ν(N-H) to lower frequency; Appearance of ν(M-N) band | Coordination of amino groups to the metal ion |

| ¹H NMR (ppm) | Downfield shift of NH₂ and aromatic protons | Confirmation of coordination in diamagnetic complexes |

| UV-Vis (nm) | d-d transitions and charge transfer bands | Information on the coordination geometry |

| Molar Conductivity | Value consistent with a 1:2 electrolyte | Indicates the presence of two chloride counter-ions |

| Elemental Analysis | Agreement with the calculated percentages | Confirms the stoichiometry of the complex |

| Note: This table is predictive and based on the characteristics of similar diamine complexes. |

Schiff Base Metal Complexes Derived from this compound

This compound is an excellent precursor for the synthesis of Schiff base ligands. These ligands are typically formed through the condensation reaction of the primary amino groups of the diamine with an aldehyde or a ketone. The resulting Schiff base ligands, containing imine (C=N) linkages, are versatile multidentate ligands capable of forming stable complexes with a wide range of metal ions.

The reaction of this compound with, for example, two equivalents of salicylaldehyde (B1680747) would yield a tetradentate N₂O₂ Schiff base ligand. This ligand can then be reacted with metal salts to form Schiff base metal complexes. The synthesis of a di-Schiff base ligand from 4-methyl-1,2-phenylenediamine and 4-(benzeneazo)salicylaldehyde has been reported, followed by the preparation of its transition metal complexes. researchgate.net

The characterization of these Schiff base complexes would involve similar techniques as described for the diamine complexes. A key feature in the IR spectra of Schiff base complexes is the appearance of a strong band corresponding to the C=N stretching vibration, typically in the range of 1600-1650 cm⁻¹. The coordination of the imine nitrogen to the metal ion is usually indicated by a shift in this band.

Design of Ligands for Specific Coordination Environments

The structure of this compound provides a versatile platform for the rational design of ligands tailored for specific coordination environments and applications. By modifying the aldehyde or ketone used in the Schiff base condensation, a wide variety of ligands with different donor atoms, steric bulk, and electronic properties can be synthesized.

For instance, using aldehydes with additional donor groups (e.g., hydroxyl, pyridyl) can lead to ligands with higher denticity, capable of forming more stable and structurally diverse metal complexes. The introduction of bulky substituents on the aldehyde can be used to control the steric environment around the metal center, which can influence the catalytic activity or spin state of the complex.

The methylthio group itself can be a site for further functionalization, for example, through oxidation to a sulfoxide (B87167) or sulfone, which would significantly alter the electronic properties of the ligand and the resulting metal complexes. This tunability allows for the design of ligands that can selectively bind to specific metal ions or stabilize them in desired oxidation states, opening up possibilities for applications in catalysis, materials science, and bioinorganic chemistry.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies

Cyclic voltammetry is a key technique to investigate the redox processes of electroactive species. For 4-(Methylthio)benzene-1,2-diamine, this method would reveal the potentials at which the compound is oxidized and reduced, and provide insights into the stability and nature of the resulting species.

Investigation of Redox Potentials

The oxidation of o-phenylenediamine (B120857) typically shows an anodic peak corresponding to the formation of a cation radical. The introduction of a methylthio group at the 4-position is expected to lower the oxidation potential compared to the unsubstituted o-phenylenediamine. This is due to the electron-donating nature of the sulfur atom, which increases the electron density on the benzene (B151609) ring, making it easier to remove an electron.

Conversely, the reduction processes, if any, would also be influenced by this substituent. A comprehensive cyclic voltammetry study would precisely determine these redox potentials under various conditions, such as pH and solvent system.

| Compound | Expected Influence on Oxidation Potential (Compared to o-phenylenediamine) |

| This compound | Lower (Easier to oxidize) |

Note: This table is based on theoretical expectations as direct comparative experimental data from the searched literature is not available.

Analysis of Electrochemical Mechanisms

The electrochemical oxidation of o-phenylenediamines is generally a complex process. It is known to proceed via the formation of a cation radical, which can then undergo further reactions, including dimerization and polymerization. In the case of this compound, the initial one-electron oxidation would form a cation radical. The stability of this radical and its subsequent reaction pathways would be a key area of investigation. The presence of the methylthio group could influence the coupling mechanism (head-to-tail, etc.) during any subsequent polymerization.

Electropolymerization Potential

Substituted phenylenediamines are well-known to form conductive polymers through electropolymerization. The resulting polymer films can have interesting electronic and optical properties. It is highly probable that this compound can be electropolymerized to form a polymer film on an electrode surface.

The electropolymerization is typically achieved by repeatedly cycling the potential in a solution containing the monomer. The growth of the polymer film can be monitored by the increase in the peak currents in the cyclic voltammogram. The properties of the resulting poly(this compound) film, such as its conductivity, morphology, and electrochromic behavior, would be of significant interest. The methylthio group would likely enhance the electron-donating properties of the polymer, potentially leading to a more conductive material compared to poly(o-phenylenediamine).

Surface Modification Studies Using Electrochemistry

The ability of this compound to form a polymer film on an electrode surface makes it a candidate for surface modification applications. By controlling the electropolymerization conditions, it is possible to create thin, adherent films with specific functionalities. These modified surfaces could be used in the development of chemical sensors, biosensors, or as corrosion-resistant coatings. The sulfur atom in the methylthio group could also offer a site for further chemical modification or interaction with specific analytes, enhancing the selectivity of a sensor.

Future Research Directions and Potential Innovations

Exploration of Novel Reaction Pathways

While 4-(Methylthio)benzene-1,2-diamine is a known precursor for heterocyclic compounds like benzimidazoles, significant opportunities exist for exploring new synthetic transformations. Future research could focus on:

Metal-Free Catalysis: Developing novel, metal-free catalytic systems for cyclocondensation and cross-coupling reactions. Research into base-promoted sequential multicomponent assembly to form N-thiomethyl benzoimidazoles has shown that such metal-free conditions can be efficient, avoiding the cost and toxicity associated with metal catalysts. nih.gov

Oxidative Cyclization: Investigating new oxidative pathways that utilize the methylthio group. The sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone, which could alter the electronic properties and subsequent reactivity of the molecule, potentially leading to novel heterocyclic scaffolds. Common oxidizing agents like hydrogen peroxide could be explored under various conditions to control the extent of oxidation.

Asymmetric Synthesis: Designing enantioselective reactions to produce chiral derivatives. Given that many biologically active molecules are chiral, developing catalytic asymmetric methods starting from this compound could provide access to new classes of therapeutic agents.

Synthesis of Advanced Derivatives with Tailored Functionalities

The core structure of this compound is an ideal template for creating a diverse library of derivatives with customized properties for specific applications.

Medicinal Chemistry: The compound serves as an intermediate in the synthesis of albendazole (B1665689) metabolites and its derivatives have been explored for anticancer and antimicrobial activities. chemicalbook.com Future work could involve:

Bioisosteric Replacement: Modifying the methylthio group or introducing other substituents like halogens to enhance potency and selectivity against biological targets such as protein kinases.

Scaffold for Complex Heterocycles: Using the diamine functionality to build more complex polycyclic systems, such as 1,4-benzothiazine derivatives, which are known to have a wide range of pharmacological activities, including neuroprotective and cytotoxic effects. nih.gov

Agrochemicals: Research has shown that meta-diamide compounds containing sulfide (B99878) derivatives can exhibit potent insecticidal activity. mdpi.com By reacting this compound with appropriate acid chlorides, novel diamide (B1670390) derivatives could be synthesized and screened as potential next-generation pesticides. The oxidation state of the sulfur atom (thioether, sulfoxide, or sulfone) can be varied to fine-tune the biological activity. mdpi.com

| Derivative Class | Potential Functional Group | Target Application | Rationale |

| Benzimidazoles | Varied substituents on the imidazole (B134444) ring | Medicinal Chemistry | Established scaffold for anticancer and antimicrobial agents. |

| Sulfoxides/Sulfones | -SOCH₃ / -SO₂CH₃ | Medicinal/Agrochemicals | Oxidation alters polarity and hydrogen bonding capacity, potentially improving bioactivity. mdpi.com |

| Schiff Bases | Imines formed from amino groups | Material Science | Can form stable complexes with transition metals for catalytic or material applications. eurekaselect.com |

| Diamides | Amide linkages at the amino groups | Agrochemicals | Structure analogous to potent m-diamide insecticides like Broflanilide. mdpi.com |

| Polybenzimidazoles | Polymer backbone | Advanced Materials | High-performance polymers with excellent thermal and chemical stability. |

Integration into Advanced Materials Systems

The properties of this compound make it a promising candidate for the development of advanced functional materials. Although research in this area is nascent for the methylthio derivative, related compounds like its phenylthio analog have been identified as useful in materials science. ontosight.ai

High-Performance Polymers: The diamine can act as a monomer in the synthesis of polybenzimidazoles (PBIs). These polymers are known for their exceptional thermal stability and mechanical strength, making them suitable for aerospace applications and protective fabrics. The methylthio group could enhance processability or introduce specific optical or electronic properties.

Organic Electronics: The sulfur atom and conjugated aromatic system suggest potential for use in organic electronic devices. ontosight.ai Derivatives could be designed as building blocks for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the sulfur atom can facilitate charge transport. ontosight.ai

Coordination Polymers and MOFs: The two amine groups can coordinate with metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The methylthio group could add functionality to the pores of the MOF, enabling applications in gas storage, separation, or catalysis.

Development of Enhanced Computational Models for Predicting Properties

Computational chemistry can accelerate the discovery and optimization of derivatives and their reaction pathways, reducing the need for extensive empirical screening.

Predictive Reactivity Models: Using Density Functional Theory (DFT) and other methods to model reaction mechanisms, such as cyclocondensation or oxidation. This can help identify the most energetically favorable pathways and predict the influence of different catalysts or reaction conditions.

Structure-Property Relationship (QSPR): Developing computational models to predict the physical, electronic, and biological properties of hypothetical derivatives. For instance, models could predict how changing substituents on the benzene (B151609) ring will affect the molecule's binding affinity to a specific enzyme or its charge mobility in an organic semiconductor. This approach can guide the synthesis of derivatives with desired functionalities.

Spectroscopic Prediction: Calculating spectroscopic data (e.g., NMR, IR, UV-Vis) for proposed structures. This can aid in the characterization and identification of newly synthesized compounds by comparing experimental data with predicted spectra.

Green Chemistry Approaches in Synthesis

Future research must prioritize the development of environmentally benign synthetic routes for this compound and its derivatives.

Alternative Reduction Methods: The conventional synthesis often involves the reduction of a nitro group precursor using reagents like tin(II) chloride (SnCl₂), which generates significant metallic and acidic waste. mdpi.com A greener alternative is catalytic hydrogenation using catalysts like palladium on carbon with hydrogen gas, which produces only water as a byproduct and offers opportunities for catalyst recycling.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. Multicomponent reactions, as described for the synthesis of N-thiomethyl benzoimidazoles, are excellent examples of atom-economical processes. nih.govsnu.ac.kr

Green Solvents: Exploring the use of safer, renewable, or recyclable solvents in place of traditional volatile organic compounds. digitallibrary.co.in Research into reactions in water, supercritical fluids, or ionic liquids could significantly reduce the environmental footprint of the synthesis.

Q & A

Basic Research Question

- NMR and MS : Use -NMR to confirm the presence of aromatic protons and methylthio (-SCH) groups (δ ~2.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight with <2 ppm error, as applied to related benzene-1,2-diamine derivatives .

- X-ray crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures (70:30 v/v) and refine using SHELXL. This approach resolved ambiguities in N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine structures .

What experimental strategies address contradictory fluorescence data in this compound-based fluorophores?

Advanced Research Question

Fluorescence intensity variations in derivatives (e.g., oxazolo-phenoxazines vs. benzimidazoles) arise from substituent-dependent electronic effects. To mitigate discrepancies:

- Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to assess solvatochromic shifts .

- Concentration control : Dilute solutions (<1 mM) minimize aggregation-induced quenching .

- DFT calculations : Model HOMO-LUMO gaps to predict emission wavelengths, as done for acyl hydrazides .

How do solute-solvent interactions influence the reactivity of this compound in synthetic applications?

Advanced Research Question

Binary solvent systems (e.g., DMSO/water) modulate reactivity via hydrogen bonding and polarity:

- Hydrogen-bond donors : Protic solvents (e.g., methanol) stabilize intermediates in cyclization reactions, as observed for 4-methylbenzene-1,3-diamine .

- Dielectric constant : High-polarity solvents (ε > 30) enhance electrophilic substitution at the aromatic ring, critical for regioselective functionalization .

What computational approaches validate the electronic properties of this compound?

Advanced Research Question

- DFT modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate Mulliken charges on sulfur and amino groups, predicting sites for electrophilic attack .

- Lattice energy calculations : Compare experimental and computed lattice energies (e.g., using PIXEL) to assess crystal packing efficiency, as applied to benzene-1,2-diamine salts .

How can researchers design experiments to study the stability of this compound under oxidative conditions?

Advanced Research Question

- Accelerated degradation studies : Expose the compound to HO (3–30% w/w) at 25–50°C and monitor via HPLC. Sulfoxide/sulfone byproducts indicate oxidation at the methylthio group .

- EPR spectroscopy : Detect radical intermediates during oxidation, leveraging methods from studies on analogous trifluoromethoxy-substituted diamines .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation, as advised for structurally related 4-(dimethylamino)-3'-methylazobenzene .

- Waste disposal : Neutralize acidic byproducts with NaHCO before disposal, following guidelines for benzene-1,2-diamine derivatives .

How do steric and electronic effects of the methylthio group influence regioselectivity in cross-coupling reactions?

Advanced Research Question

- Steric maps : Generate using Mercury software to identify accessible reaction sites, as done for N1,N2-bis(2-fluorobenzyl)benzene-1,2-diamine .

- Hammett analysis : Correlate σ values of -SCH with reaction rates in Buchwald-Hartwig aminations, comparing to 4-(trifluoromethyl)benzene-1,2-diamine derivatives .

What strategies optimize crystallization of this compound for structural studies?

Advanced Research Question